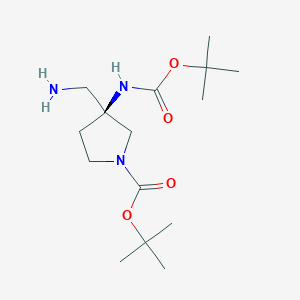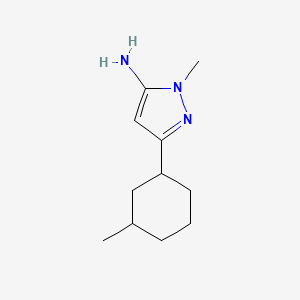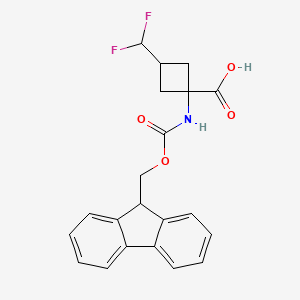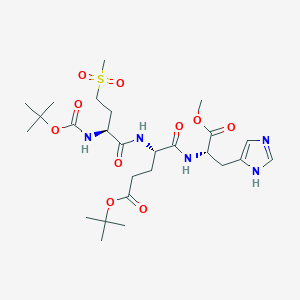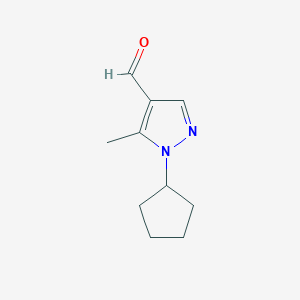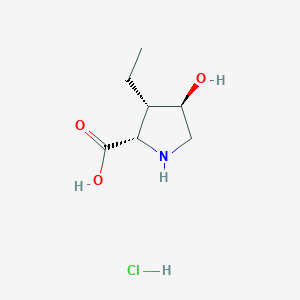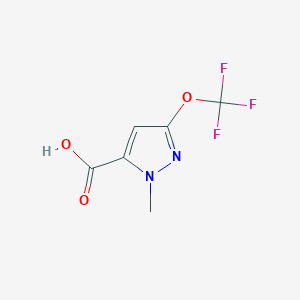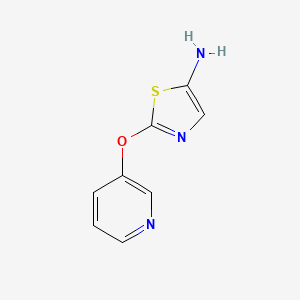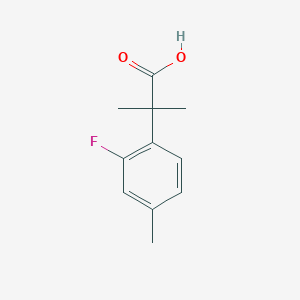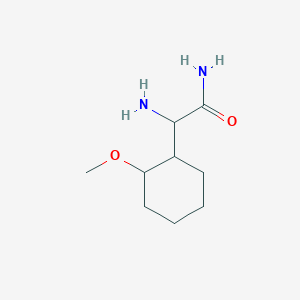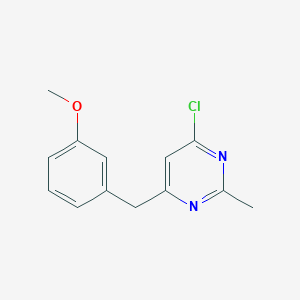
4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chloro group at the 4th position, a methoxybenzyl group at the 6th position, and a methyl group at the 2nd position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and 3-methoxybenzyl chloride.
Chlorination: The 2-methylpyrimidine undergoes chlorination at the 4th position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chloro group.
Alkylation: The chlorinated intermediate is then subjected to alkylation with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling, where the chloro group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a substituted pyrimidine with an aryl or vinyl group replacing the chloro group.
Scientific Research Applications
4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The chloro group at the 4th position can participate in nucleophilic substitution reactions, allowing the compound to bind to and inhibit enzymes or receptors. The methoxybenzyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methyl group at the 2nd position can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrimidine core but with different substituents, leading to distinct biological activities.
4-Methoxyphenylboronic Acid: Although structurally different, this compound shares some functional groups and is used in similar coupling reactions.
Uniqueness
4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group, in particular, differentiates it from other pyrimidine derivatives and enhances its potential for medicinal and synthetic applications.
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-chloro-6-[(3-methoxyphenyl)methyl]-2-methylpyrimidine |
InChI |
InChI=1S/C13H13ClN2O/c1-9-15-11(8-13(14)16-9)6-10-4-3-5-12(7-10)17-2/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
SLHIBBXOMOCVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine](/img/structure/B13334117.png)
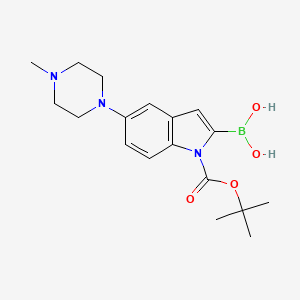
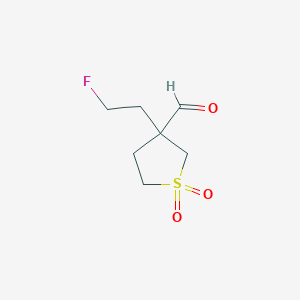
![tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate](/img/structure/B13334141.png)
